

Structural Analysis of a Covalent FXIIa-Inhibitor Complex: A Technical Guide

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Compound of Interest

Compound Name: FXIIa-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural interactions between the active form of Factor XIIa (FXIIa) and a potent covalent inhibitor, serving as a representative model for the "FXIIa-IN-1" complex. The data herein is primarily derived from the crystal structures of human plasma β -FXIIa complexed with (3-(1-aminoisoquinolin-6-yl)phenyl)boronic acid, as detailed in the Protein Data Bank (PDB) and associated literature. This document is intended to offer a comprehensive resource for researchers in the fields of structural biology, hematology, and drug discovery, focusing on the development of novel antithrombotic agents.

Introduction to Factor XIIa as a Therapeutic Target

Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of the coagulation cascade. FXIIa's primary substrates include Factor XI (FXI) and prekallikrein, leading to thrombin generation and the release of the pro-inflammatory peptide bradykinin, respectively.^[1] Notably, individuals deficient in FXII do not exhibit bleeding disorders, suggesting that FXIIa is not essential for normal hemostasis.^[1] However, mounting evidence implicates FXIIa in the pathogenesis of thrombosis. This unique physiological profile makes FXIIa an attractive therapeutic target for the development of anticoagulants with a potentially wide safety margin, minimizing the bleeding risks associated with current therapies.^[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the crystallographic analysis of the β -FXIIa-inhibitor complexes and reported inhibitory activities for representative FXIIa inhibitors.

Table 1: Crystallographic Data and Refinement Statistics

Parameter	β -FXIIa - Covalent Inhibitor (PDB: 6B74)	β -FXIIa - Benzamidine (PDB: 6B77)
Data Collection		
Resolution (Å)	2.32[3]	2.37[4]
Space Group	I41[1]	Not specified in snippets
Refinement		
R-work	0.190[3]	0.174[4]
R-free	0.222[3]	0.218[4]
No. of protein atoms	1849[5]	Not specified in snippets
Average B-factor (Å ²)	71.2 (Macromolecules)[5]	57.4 (Macromolecules)[5]

Data for PDB entry 6B74 corresponds to the complex with (3-(1-aminoisoquinolin-6-yl)phenyl)boronic acid. Data for PDB entry 6B77 corresponds to the complex with the non-covalent inhibitor benzamidine.[1][3][4]

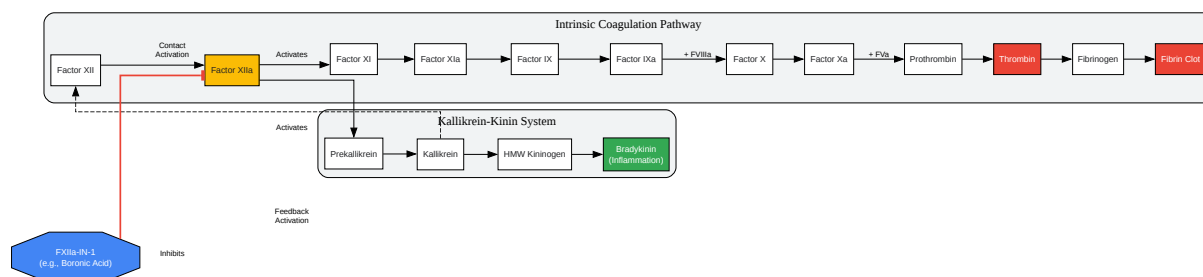
Table 2: Inhibitory Activity of Selected FXIIa Inhibitors

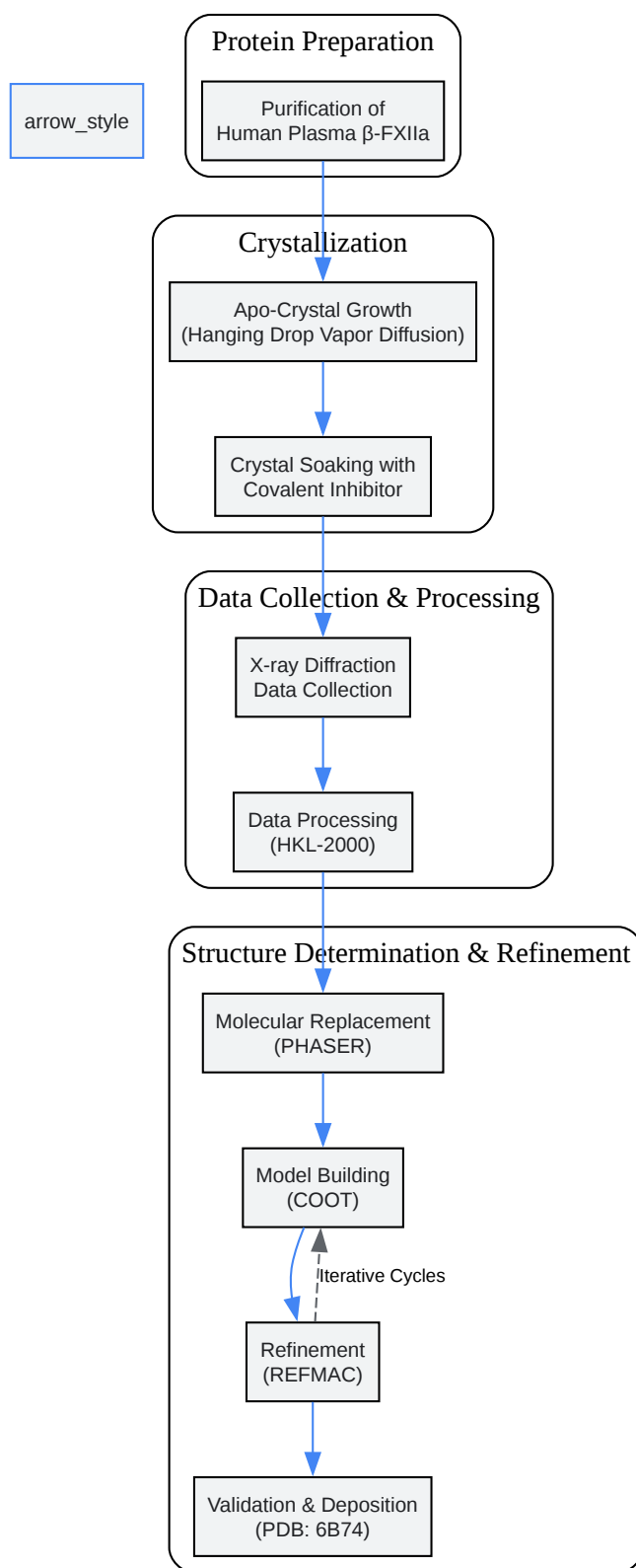
Inhibitor	Type	IC50 (μM)	Selectivity Notes
Compound 225006	Small Molecule	7.9[6]	Selective over FXa and FXIa (>30 μM)[6]
Boronic Acid-based Inhibitor	Small Molecule, Covalent	0.190 (FXIIa), 0.045 (PKa), 0.013 (FXIa)[7]	Non-selective, also inhibits other serine proteases[7]
Aminotriazole-based Inhibitors	Small Molecule	< 50	Selective over thrombin, trypsin, and FXa.[6]
Coumarin-based Inhibitors	Small Molecule	< 50	Selective over thrombin, plasma kallikrein, TF/FVIIa, and FXa.[6]

Signaling and Experimental Workflow Visualizations

FXIIa Signaling Pathways

The following diagram illustrates the central role of FXIIa in both the intrinsic coagulation cascade and the kallikrein-kinin system.





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References

- 1. Structures of human plasma β -factor XIIa cocrystallized with potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of α -Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
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